N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine
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Overview
Description
N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine is an organic compound that features a cyclohexyl ring substituted with two methyl groups and a furylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of methyl groups: The methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a strong base.
Attachment of the furylmethyl group: The furylmethyl group can be attached through a nucleophilic substitution reaction using a furylmethyl halide and an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylcyclohexyl)-N-methylamine: Similar structure but lacks the furylmethyl group.
N-(2-furylmethyl)-N-methylamine: Similar structure but lacks the cyclohexyl ring.
N-(2,3-dimethylcyclohexyl)-N-phenylmethylamine: Similar structure but has a phenylmethyl group instead of a furylmethyl group.
Uniqueness
N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine is unique due to the presence of both the cyclohexyl ring and the furylmethyl group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10-5-3-7-13(11(10)2)14-9-12-6-4-8-15-12/h4,6,8,10-11,13-14H,3,5,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSWIBYDUGAKRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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